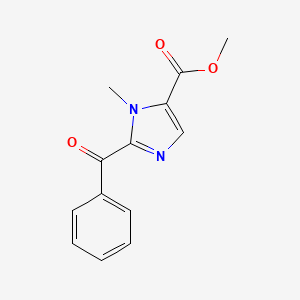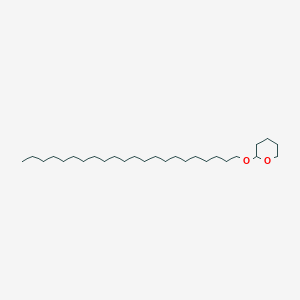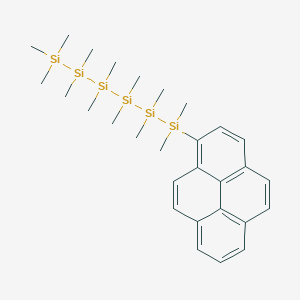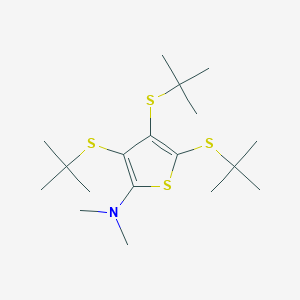![molecular formula C17H16N2O4 B14276695 Tert-butyl 6-nitro-2H-benzo[E]isoindole-3-carboxylate CAS No. 175293-79-5](/img/structure/B14276695.png)
Tert-butyl 6-nitro-2H-benzo[E]isoindole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 6-nitro-2H-benzo[E]isoindole-3-carboxylate is a complex organic compound that belongs to the class of isoindoles. Isoindoles are bicyclic compounds containing a benzene ring fused to a pyrrole ring. This compound is characterized by the presence of a tert-butyl ester group, a nitro group, and a carboxylate group, making it a versatile molecule in organic synthesis and research.
Preparation Methods
The synthesis of tert-butyl 6-nitro-2H-benzo[E]isoindole-3-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the nitration of a suitable isoindole precursor, followed by esterification with tert-butyl alcohol. The reaction conditions often require the use of strong acids or bases, and the process may involve intermediate steps such as protection and deprotection of functional groups to ensure the desired product is obtained with high purity and yield .
Chemical Reactions Analysis
Tert-butyl 6-nitro-2H-benzo[E]isoindole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Ester Hydrolysis: The tert-butyl ester group can be hydrolyzed to a carboxylic acid using acidic or basic conditions.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and strong acids or bases. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Tert-butyl 6-nitro-2H-benzo[E]isoindole-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where nitroaromatic compounds have shown efficacy.
Mechanism of Action
The mechanism of action of tert-butyl 6-nitro-2H-benzo[E]isoindole-3-carboxylate is primarily determined by its functional groups. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, potentially leading to therapeutic effects. The carboxylate group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding to molecular targets. The specific pathways involved depend on the biological context and the nature of the target molecules .
Comparison with Similar Compounds
Tert-butyl 6-nitro-2H-benzo[E]isoindole-3-carboxylate can be compared with other isoindole derivatives, such as:
Tert-butyl 6-bromo-1-oxo-3H-isoindole-2-carboxylate: This compound contains a bromine atom instead of a nitro group, leading to different reactivity and applications.
Tert-butyl 6-nitro-1H-indole-1-carboxylate: This compound has a similar structure but differs in the position of the nitro group and the presence of an indole ring instead of an isoindole ring.
Properties
CAS No. |
175293-79-5 |
|---|---|
Molecular Formula |
C17H16N2O4 |
Molecular Weight |
312.32 g/mol |
IUPAC Name |
tert-butyl 6-nitro-2H-benzo[e]isoindole-3-carboxylate |
InChI |
InChI=1S/C17H16N2O4/c1-17(2,3)23-16(20)15-12-8-7-11-10(13(12)9-18-15)5-4-6-14(11)19(21)22/h4-9,18H,1-3H3 |
InChI Key |
QJULNRDQFRCIAS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1=C2C=CC3=C(C2=CN1)C=CC=C3[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[Bis(carboxymethyl)amino]-3-hydroxybutanoic acid](/img/structure/B14276616.png)
![1-Methyl-4-[(S)-phenylethynesulfinyl]benzene](/img/structure/B14276617.png)






![1-[1-(4-Methoxyphenyl)-2-nitroethyl]piperidine](/img/structure/B14276655.png)

![4-[(4-Nitrophenyl)methylidene]morpholin-4-ium chloride](/img/structure/B14276669.png)

![11-Methoxybicyclo[5.3.1]undeca-1(11),7,9-triene](/img/structure/B14276671.png)
